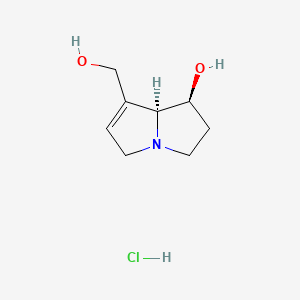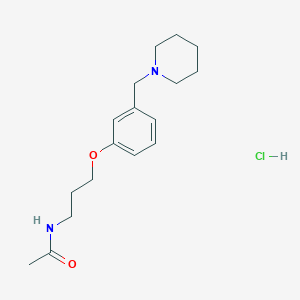
N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride: is a chemical compound known for its significant pharmacological properties. It is commonly referred to as Roxatidine hydrochloride and is primarily used as a histamine H2-receptor antagonist. This compound is utilized in the treatment of peptic ulcers and related gastrointestinal disorders due to its ability to inhibit gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride involves multiple steps. One common method includes the reaction of 3-(piperidin-1-ylmethyl)phenol with 3-chloropropylamine to form the intermediate compound, which is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to inhibit gastric acid secretion.
Mechanism of Action
The primary mechanism of action of N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride involves its role as a histamine H2-receptor antagonist. By binding to the H2 receptors on the parietal cells in the stomach lining, it inhibits the action of histamine, thereby reducing the secretion of gastric acid. This action helps in the treatment of peptic ulcers and other acid-related disorders .
Comparison with Similar Compounds
Cimetidine: Another histamine H2-receptor antagonist used in the treatment of peptic ulcers.
Ranitidine: Known for its similar mechanism of action but with a different chemical structure.
Famotidine: A more potent H2-receptor antagonist with a longer duration of action.
Uniqueness: N-(3-(3-(Piperidin-1-ylmethyl)phenoxy)propyl)acetamide hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, make it a preferred choice in certain clinical scenarios .
Properties
Molecular Formula |
C17H27ClN2O2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15(20)18-9-6-12-21-17-8-5-7-16(13-17)14-19-10-3-2-4-11-19;/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H,18,20);1H |
InChI Key |
YGJHRQDNCCUNED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
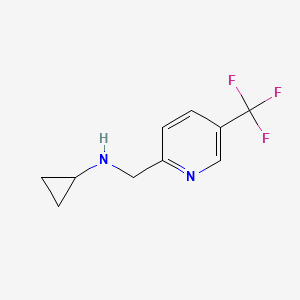

![2,6-Dibromobenzo[h]quinoline](/img/structure/B12815857.png)
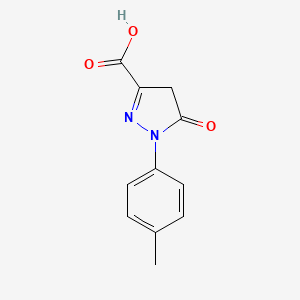
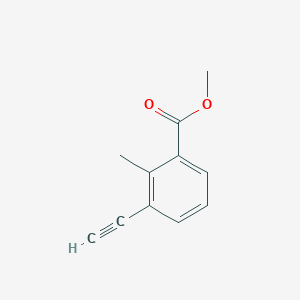
![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
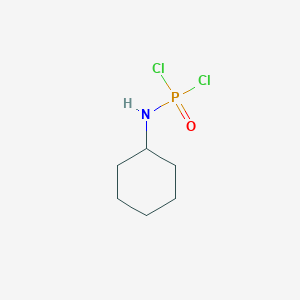
![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
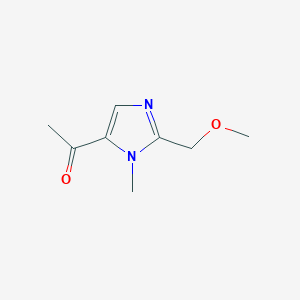
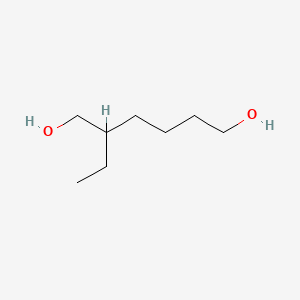
![ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)
